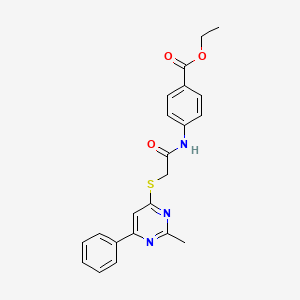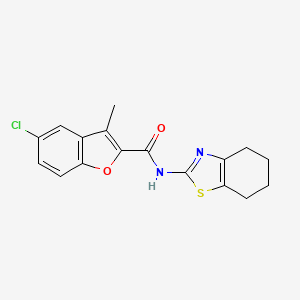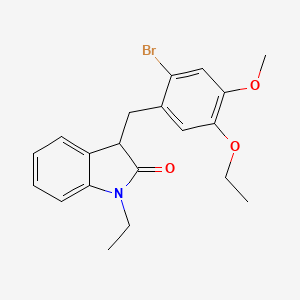![molecular formula C22H20N2O2S B11359283 4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11359283.png)
4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenylpyridine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenylpyridine-3-carboxamide involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing continuous flow reactors and automated systems for large-scale production.
Chemical Reactions Analysis
4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenylpyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenylpyridine-3-carboxamide can be compared with similar compounds such as:
4,6-dimethyl-5-(2-oxo-2-phenylethyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]nicotinonitrile: This compound has a similar structure but differs in the presence of a nitrile group.
5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid: This compound has a similar pyridine ring but differs in the functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N2O2S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4,6-dimethyl-2-phenacylsulfanyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H20N2O2S/c1-15-13-16(2)23-22(27-14-19(25)17-9-5-3-6-10-17)20(15)21(26)24-18-11-7-4-8-12-18/h3-13H,14H2,1-2H3,(H,24,26) |
InChI Key |
JSXFRAOQHHRQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2)SCC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chlorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11359230.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11359238.png)
![N-(3-chlorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11359240.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11359248.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11359256.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11359260.png)
![5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11359265.png)


![N-(2,4-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11359272.png)
![3,6,7-trimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B11359274.png)

![Ethyl 1-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B11359300.png)
